molecular formula C19H19N3O3 B11301955 N-benzyl-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-benzyl-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11301955
M. Wt: 337.4 g/mol
InChI Key: UYHOBXZVBHWJQS-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the phenoxy group: The oxadiazole intermediate is then reacted with a phenol derivative in the presence of a suitable base to form the phenoxy-substituted oxadiazole.

    Introduction of the benzyl group: The final step involves the reaction of the phenoxy-substituted oxadiazole with benzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The benzyl and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N-benzyl-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can be compared with other oxadiazole derivatives, such as:

    N-benzyl-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-benzyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: Contains a phenyl group instead of an ethyl group.

    N-benzyl-2-[2-(5-chloro-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: Substituted with a chlorine atom.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activity and applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-benzyl-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C19H19N3O3/c1-2-18-21-19(22-25-18)15-10-6-7-11-16(15)24-13-17(23)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,23)

InChI Key

UYHOBXZVBHWJQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=CC=CC=C2OCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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